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molecular formula C11H10O3 B8337414 4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

Cat. No. B8337414
M. Wt: 190.19 g/mol
InChI Key: RPKZKINTMCUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 1 using 13.67 g methyl acetoacetate, 8.5 g of NaH 60% dispersion in oil, 73.6 mL of 1.6M n-butyl lithium in hexane, 10 g of benzaldehyde, and 300 mL of tetrahydrofuran. After addition of the aldehyde, the reaction was stirred 15 minutes at -78° C. then allowed to warm to room temperature overnight. A solid was filtered off after concentration (m.p. 145°-146° C.). 1H NMR (CDCl3) δ 2.8-3.05 (m, 2 H), 3.5 (d, 1 H), 3.7 (d, 1 H), 5.7 (dd, 1 H), 7.3-7.5 (m, 5 H).
Quantity
13.67 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
73.6 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].C([Li])CCC.C(=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCCCCC.O1CCCC1>[OH:4][C:3]1[CH2:5][CH:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[O:7][C:1](=[O:6])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.67 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
73.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 15 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
A solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
after concentration (m.p. 145°-146° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC(OC(C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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